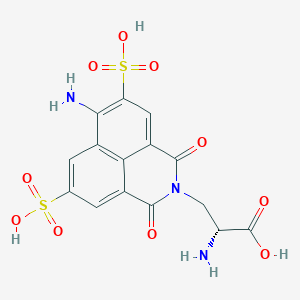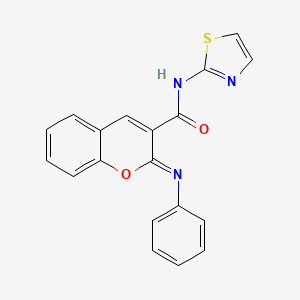![molecular formula C11H8N2O B2618922 9H-pyrido[2,3-b]indol-7-ol CAS No. 1289189-35-0](/img/structure/B2618922.png)
9H-pyrido[2,3-b]indol-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-pyrido[2,3-b]indol-7-ol is a chemical compound with the molecular weight of 184.2 . It is also known by its IUPAC name, this compound .
Synthesis Analysis
A simple synthesis method of this compound has been described in a patent . The method involves a cascade reaction under acidic conditions using ortho-aminobenzene acetonitrile and alpha, beta-unsaturated ketone as raw materials .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H8N2O/c14-7-3-4-8-9-2-1-5-12-11(9)13-10(8)6-7/h1-6,14H, (H,12,13) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .科学的研究の応用
Mass Spectrometry Applications
β-carboline alkaloids, including 9H-pyrido[2,3-b]indol-7-ol, have been identified as useful matrices for UV-matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). These compounds are effective for analyzing cyclic and acyclic oligosaccharides, as well as proteins of high molecular mass in both positive and negative ion modes. The use of β-carbolines provides high levels of sensitivity and resolution, particularly in the negative mode, for mass spectrometric analysis. Harmaline, a similar compound, exhibits excellent experimental reproducibility and effectiveness for analyzing high-mass proteins (Nonami et al., 1998).
Carcinogen Metabolism Study
UDP-Glucuronosyltransferases have been found to catalyze the binding of N-oxidized-2-Amino-9H-pyrido[2,3-b]indole, a tobacco carcinogen, to DNA. This study on the metabolism of AαC reveals that glucuronidation, which is generally a detoxication pathway, contributes to the genotoxicity of AαC, providing a biochemical mechanism for the elevated risk of liver and digestive tract cancers in smokers (Tang et al., 2012).
Potential in Antifilarial Chemotherapy
Substituted 9H-pyrido[3,4-b]indoles, including β-carbolines, have been identified as potential pharmacophores for designing macrofilaricidal agents. The structure-activity relationship analysis of these compounds suggests that specific substitutions at positions 1 and 3 in β-carbolines can enhance antifilarial activity. This has led to the development of new compounds with significant adulticidal and microfilaricidal actions against various filarial parasites (Srivastava et al., 1999).
Mutagenicity in Food Products
Studies have identified 2-amino-9H-pyrido[2,3-b]indole, a mutagen, in the pyrolysis products of soybean globulin. These findings are significant for understanding the potential health risks associated with the consumption of thermally processed protein-rich foods (Yoshida et al., 1978).
Corrosion Inhibition Studies
9H-pyrido[3,4-b]indole derivatives, such as norharmane and harmane, have been studied as inhibitors for steel corrosion in hydrochloric acid solutions. These compounds exhibit mixed-type inhibition properties and are adsorbed onto the steel surface, indicating their potential use in corrosion prevention technologies (Lebrini et al., 2010).
Research on Excited State Proton Transfer Mechanisms
The excited state multiple proton transfer (ESMPT) mechanism of 9H-pyrido[3,4-b]indole has been explored theoretically. This research provides insights into the proton relay process in the excited state and clarifies the mechanism, which is significant for understanding intermolecular multiple proton transfer interactions in biological and chemical science (Zhao et al., 2018).
作用機序
Mode of Action
The specific mode of action of 9H-pyrido[2,3-b]indol-7-ol The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by This compound It’s important to note that the effects of a compound on biochemical pathways can be complex and multifaceted, often involving multiple interactions and downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound Understanding these effects requires detailed study and analysis .
生化学分析
Biochemical Properties
Indole derivatives, which share a similar structure, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that indole derivatives can be metabolically activated to reactive metabolites in human hepatic microsomes .
特性
IUPAC Name |
9H-pyrido[2,3-b]indol-7-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-7-3-4-8-9-2-1-5-12-11(9)13-10(8)6-7/h1-6,14H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPNYHOHCLLSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC3=C2C=CC(=C3)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289189-35-0 |
Source


|
| Record name | 9H-pyrido[2,3-b]indol-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2618840.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2618842.png)
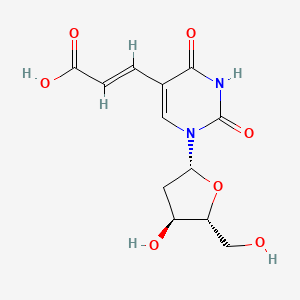
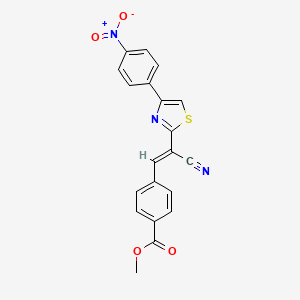
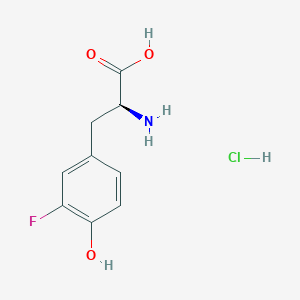
![4-{[(4-fluorophenyl)sulfanyl]methyl}aniline](/img/structure/B2618849.png)
![7-benzyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2618851.png)
![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2618853.png)
![3-(2-chlorophenyl)-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2618857.png)
![ethyl 5-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2618858.png)
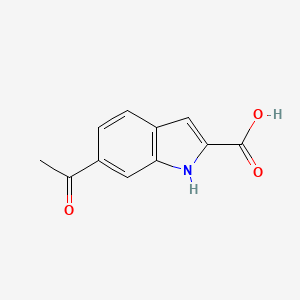
![1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2618860.png)
